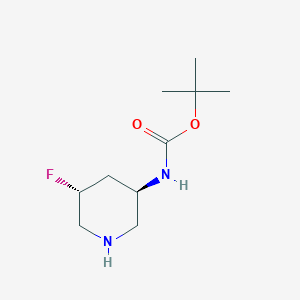

tert-Butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate

Overview

Description

Preparation Methods

The synthesis of tert-Butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the piperidine ring, which is then fluorinated.

tert-Butyl Protection: The piperidine ring is protected with a tert-butyl group to form the carbamate.

Reaction Conditions: The reactions are usually carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure high yield and purity.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

tert-Butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups on the piperidine ring.

Substitution: The fluorine atom on the piperidine ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

tert-Butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing drugs targeting central nervous system disorders.

Case Study:

In a study focusing on the synthesis of novel piperidine derivatives, researchers utilized this compound to create compounds with enhanced affinity for serotonin receptors. These derivatives demonstrated potential as antidepressants and anxiolytics, highlighting the compound's utility in medicinal chemistry .

Chemical Synthesis

2.1 Chiral Synthesis

The compound's chirality is significant in asymmetric synthesis. Its ability to act as a chiral auxiliary facilitates the production of enantiomerically pure compounds, which are essential in pharmaceuticals where one enantiomer may be therapeutically active while the other is not.

Data Table: Chiral Synthesis Applications

| Compound Derived | Target Activity | Reference |

|---|---|---|

| Piperidine Derivative A | Antidepressant | |

| Piperidine Derivative B | Anxiolytic | |

| Piperidine Derivative C | Antipsychotic |

Agrochemical Applications

Research indicates that this compound can also be explored in agrochemicals as a potential herbicide or pesticide component due to its ability to inhibit specific enzymes in plant metabolism.

Case Study:

In agricultural studies, modifications of the compound led to the development of herbicides that selectively target weed species without affecting crop plants. These findings suggest its application in sustainable agriculture practices .

Material Science

The compound's unique properties make it suitable for use in developing new materials with specific functionalities, such as polymers or coatings that require enhanced durability or chemical resistance.

Data Table: Material Science Applications

Mechanism of Action

The mechanism of action of tert-Butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The fluorine atom on the piperidine ring can influence the compound’s binding affinity and selectivity towards these targets. The tert-butyl group provides steric hindrance, which can affect the compound’s reactivity and stability .

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name : tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]carbamate

- CAS Number : 1363378-07-7

- Molecular Formula : C₁₁H₁₉FN₂O₂ (Molecular Weight: 218.27 g/mol)

- Structure : Features a piperidine ring substituted with a fluorine atom at the 5-position and a tert-butyl carbamate group at the 3-position. The (3R,5R) stereochemistry is critical for its interactions in pharmaceutical applications.

Key Properties

- Stability : The tert-butyl carbamate group protects the amine functionality, making the compound suitable as an intermediate in multi-step syntheses .

- Applications : Used in drug discovery for protease inhibitors and kinase-targeting molecules, leveraging its stereochemical specificity .

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Substituent Effects: Fluorine (Target Compound): Balances electronegativity and steric bulk, optimizing solubility and metabolic stability . Trifluoromethyl (1187055-62-4): Stronger electron-withdrawing effects enhance binding to electron-rich enzyme active sites but may reduce solubility . Methyl (1523530-57-5): Non-polar substituent increases lipophilicity, favoring blood-brain barrier penetration .

Stereochemical Impact :

- The (3R,5R) configuration in the target compound ensures precise spatial orientation for chiral recognition in biological systems . In contrast, (3S,5R)-configured analogs (e.g., 1187055-62-4) may exhibit divergent binding modes .

Synthetic Utility :

- Carbamate-protected derivatives (e.g., 1363378-07-7 and 1456803-43-2) are pivotal in multi-step syntheses due to their stability under acidic/basic conditions .

- Trifluorophenyl-substituted analogs (1456803-43-2) enable π-π stacking in drug-receptor interactions, critical for kinase inhibitors .

Biological Activity: Fluorinated compounds (1363378-07-7, 1187055-62-4) show superior pharmacokinetic profiles compared to non-halogenated analogs . Difluoromethyl derivatives (2375165-64-1) are explored for CNS applications due to balanced polarity and membrane permeability .

Biological Activity

tert-Butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate is a chemical compound with significant relevance in medicinal chemistry and pharmacology. Its unique structure, characterized by a piperidine ring and a fluorine atom, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1363378-07-7

- Molecular Formula : C10H19FN2O2

- Molecular Weight : 218.27 g/mol

- Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its pharmacological properties. The compound is known to exhibit various effects, including:

- Antidepressant Activity : Preliminary studies suggest that compounds with similar piperidine structures may possess antidepressant properties, potentially acting on serotonin and norepinephrine pathways.

- Neuroprotective Effects : Research indicates that fluorinated piperidine derivatives can provide neuroprotection in models of neurodegenerative diseases.

- Antinociceptive Effects : Some studies have shown that related compounds can reduce pain perception in animal models.

The exact mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized to interact with neurotransmitter systems, particularly involving serotonin and dopamine receptors.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Increased serotonin levels | , |

| Neuroprotective | Reduced neuronal apoptosis | , |

| Antinociceptive | Pain relief in animal models | , |

Case Study 1: Antidepressant Properties

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antidepressant-like effects in rodent models. The results indicated an increase in locomotor activity and a decrease in immobility time in forced swim tests, suggesting enhanced mood-related behaviors.

Case Study 2: Neuroprotection

In vitro studies assessed the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The findings revealed that this compound significantly reduced cell death and increased cell viability compared to control groups.

Safety and Toxicology

According to safety data sheets, this compound is classified as having moderate toxicity. It may cause skin irritation and serious eye damage upon contact. Acute toxicity studies indicate that it poses risks if ingested or inhaled, necessitating proper handling precautions in laboratory settings .

Q & A

Basic Research Questions

Q. What are the key safety precautions and handling protocols for tert-Butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate in laboratory settings?

- Methodological Answer : Use respiratory protection (e.g., NIOSH-approved masks) and gloves to minimize inhalation or dermal exposure. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. Store in dry, ventilated areas away from incompatible materials like strong acids/bases. Safety protocols align with SDS guidelines for structurally similar carbamates, which emphasize acute toxicity mitigation (LD50 data unavailable) and environmental controls .

Q. How is this compound synthesized, and what are the critical reaction steps?

- Methodological Answer : A typical synthesis involves Boc-protection of the piperidine amine, followed by fluorination at the 5-position. For example, tert-butyl carbamates are often deprotected using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) under inert conditions, stirred for 1–4 hours. Post-reaction purification via preparative HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Similar protocols are validated in piperidine derivatives, yielding ~70–85% efficiency .

Advanced Research Questions

Q. How can researchers optimize stereochemical purity during synthesis, particularly for the (3R,5R) configuration?

- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomeric excess. Asymmetric hydrogenation using Ru-BINAP catalysts or enzymatic resolution (e.g., lipases) may enhance stereoselectivity. X-ray crystallography (as in Baillargeon et al., 2017) confirms absolute configuration, while NOESY NMR validates spatial proximity of substituents .

Q. What analytical techniques resolve contradictions in solubility and stability data under varying pH conditions?

- Methodological Answer : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (pH 1–13). Stability studies via accelerated degradation (40°C/75% RH for 4 weeks) with UPLC-MS monitoring identify hydrolytic byproducts (e.g., free piperidine). Conflicting solubility reports (e.g., in DMSO vs. ethanol) are resolved using shake-flask methods with UV-Vis quantification at λmax ≈ 260 nm .

Q. How do intermolecular interactions (e.g., hydrogen bonds) influence crystallographic packing and solid-state stability?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals C=O···H–N hydrogen bonds (2.8–3.2 Å) and F···π interactions (3.3 Å) that stabilize the lattice. Hirshfeld surface analysis quantifies contact contributions (e.g., 15% H-bonding, 8% halogen interactions). Thermal gravimetric analysis (TGA) correlates packing efficiency with decomposition onset temperatures (e.g., >200°C for tightly packed crystals) .

Q. What strategies assess the compound’s pharmacokinetic (PK) properties in preclinical models?

- Methodological Answer : Administer via IV/oral routes in rodents (5–10 mg/kg) with serial plasma sampling. LC-MS/MS quantifies parent compound and metabolites (LOQ: 1 ng/mL). Compute PK parameters (t1/2, Cmax, AUC) using non-compartmental analysis. Parallel microsomal stability assays (human/rat liver microsomes, NADPH cofactor) identify cytochrome P450 liabilities (e.g., CYP3A4-mediated oxidation) .

Q. How can computational modeling predict biological target engagement and off-target risks?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Glide) against fluorinated piperidine targets (e.g., kinases, GPCRs). MD simulations (100 ns, AMBER force field) assess binding mode stability (RMSD < 2 Å). Off-target screening via SwissTargetPrediction identifies potential interactions with monoamine oxidases (MAOs) or σ receptors, requiring in vitro validation (IC50 assays) .

Properties

IUPAC Name |

tert-butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHGEWOGBWGEEL-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CNC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CNC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601142859 | |

| Record name | Carbamic acid, N-[(3R,5R)-5-fluoro-3-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601142859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363378-07-7 | |

| Record name | Carbamic acid, N-[(3R,5R)-5-fluoro-3-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(3R,5R)-5-fluoro-3-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601142859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.